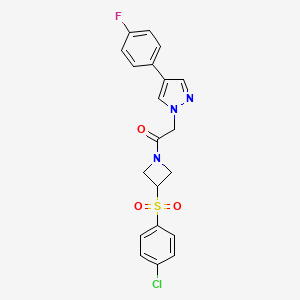

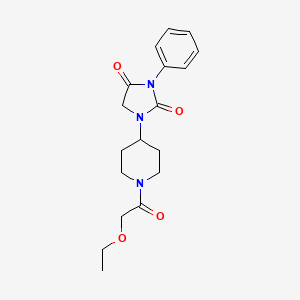

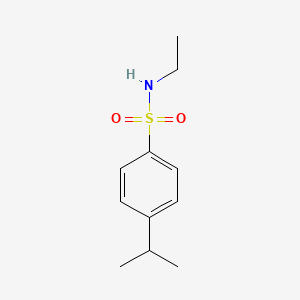

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Spectroscopic Characterization and Tautomeric Behavior

Sulfonamide derivatives, including N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide, are extensively utilized in various scientific studies, especially within bioorganics and medicinal chemistry. Their molecular conformation or tautomeric forms are crucial as these characteristics are directly linked to their pharmaceutical and biological activities. Spectroscopic methods such as infrared and nuclear magnetic resonance have been employed to identify the possible tautomeric forms of sulfonamide derivatives, providing insights into their structural behavior in different states (Erturk, Gediz, Gumus, Sedat, Dikmen, G., & Alver, Ö., 2016).

Molecular Binding and Interaction Studies

Fluorescent probe techniques have been adopted to study the binding of sulfonamide derivatives to proteins, revealing the nature of these interactions. This approach facilitates the understanding of how these compounds interact with biological molecules, contributing to the development of sensitive and rapid detection methods for binding studies. It underscores the hydrophobic nature of the binding mechanism, with the aromatic ring playing a significant role in the interaction process (Jun, H., Mayer, R. T., Himel, C., & Luzzi, L., 1971).

Catalysis and Chemical Synthesis

In the field of chemical synthesis, sulfonamide derivatives have been explored for their potential as catalysts in tandem transformations. Research demonstrates the synthesis of complex molecules from simpler substrates through processes facilitated by sulfonamide derivatives, highlighting their versatility and efficiency in catalytic systems. This research opens up new pathways for the synthesis of valuable compounds in organic chemistry (Xu, Runsheng, Wan, Jie‐Ping, Mao, H., & Pan, Yuanjiang, 2010).

Polymorphism and Crystal Engineering

The study of polymorphism in aromatic sulfonamides, including fluorine-substituted derivatives, is vital for understanding the effect of molecular modifications on the crystalline forms of these compounds. Research in this area provides insights into the hydrogen bonding and intermolecular interactions that dictate the formation of polymorphs or pseudopolymorphs, which is essential for the design and development of materials with specific physical and chemical properties (Terada, S., Katagiri, Kosuke, Masu, H., Danjo, H., Sei, Y., Kawahata, M., Tominaga, Masahide, Yamaguchi, K., & Azumaya, I., 2012).

Novel Synthesis Methods

Innovative methods for the synthesis of sulfonamides have been developed to overcome the limitations of traditional approaches. These new methods have led to the efficient production of sulfonamide structures, expanding the toolkit available for synthesizing compounds with potential biological and pharmaceutical applications. The development of these methods demonstrates the ongoing innovation in synthetic organic chemistry, enabling the creation of novel compounds with enhanced properties and activities (Yan, Luo, Bertarelli, D., Hayallah, A., Meyer, H., Klotz, K., & Müller, C., 2006).

作用機序

Mode of Action

This compound acts as a potent inhibitor of both hCA-I and hCA-II . It exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzyme . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .

生化学分析

Biochemical Properties

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide has shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . The compound inhibits these enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves noncompetitive inhibition of carbonic anhydrase I and II isoenzymes . The compound binds to a site different from the active site, altering the enzyme’s conformation and reducing its activity .

Metabolic Pathways

As a carbonic anhydrase inhibitor, it likely interacts with enzymes and cofactors involved in pH regulation and bicarbonate transport .

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-16(2)12-7-5-11(6-8-12)13(17)10-15-21(18,19)14-4-3-9-20-14/h3-9,13,15,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQFZORURNKQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

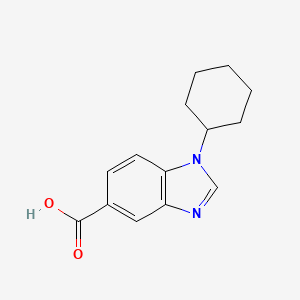

![N-(3,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2875161.png)

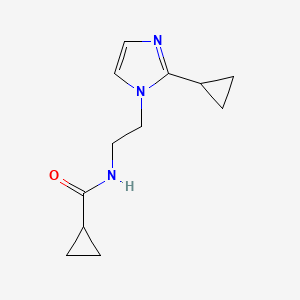

![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)

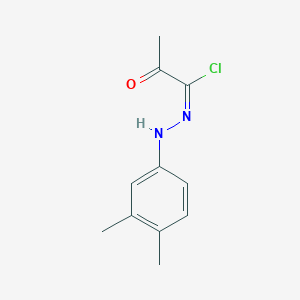

![N'-[(2-chlorophenyl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2875169.png)

![N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2875176.png)

![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)

![methyl 2-[(2-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2875179.png)